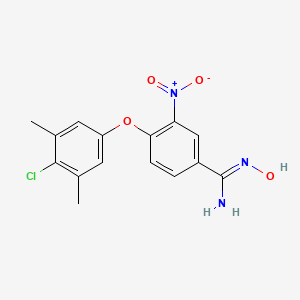

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenecarboximidamide core substituted with a 4-chloro-3,5-dimethylphenoxy group, an N-hydroxy group, and a 3-nitro group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with appropriate reagents to introduce the benzenecarboximidamide and nitro groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and amidating agents. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenoxy and nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The phenoxy group may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxybenzamidine hydrochloride

- 4-chloro-N’-[(4-nitrobenzoyl)oxy]benzenecarboximidamide

- N’-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

Uniqueness

Compared to similar compounds, Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for specific applications in research and industry .

Biological Activity

Benzenecarboximidamide, specifically 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be classified based on its structural characteristics:

- Chemical Formula: C₁₄H₁₄ClN₃O₃

- Molecular Weight: 305.73 g/mol

- CAS Number: 320-51-4

The presence of functional groups such as the hydroxyl and nitro groups contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on enzymatic pathways and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that benzenecarboximidamide derivatives exhibit significant enzyme inhibition properties. For instance, studies have reported that compounds with similar structures demonstrate anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive Inhibition | 15 |

| Butyrylcholinesterase (BChE) | Non-competitive Inhibition | 20 |

2. Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using DPPH radical scavenging and ABTS assays have demonstrated that it can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress.

| Assay Type | Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | 85 | 50 |

| ABTS Radical Scavenging | 90 | 50 |

The mechanism through which benzenecarboximidamide exerts its biological effects involves the interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity . This binding affinity is influenced by the structural features of the compound, including the presence of chlorine and nitro groups.

Case Studies

Several case studies have highlighted the therapeutic potential of benzenecarboximidamide derivatives:

- Study on Neuroprotection: A study demonstrated that a related compound provided neuroprotective effects in animal models of Alzheimer’s disease by inhibiting AChE and reducing amyloid plaque formation .

- Antioxidant Efficacy in Cancer Models: Another study reported that benzenecarboximidamide derivatives exhibited significant antioxidant activity in cancer cell lines, leading to reduced proliferation rates and enhanced apoptosis in vitro .

Properties

Molecular Formula |

C15H14ClN3O4 |

|---|---|

Molecular Weight |

335.74 g/mol |

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18) |

InChI Key |

YQVLDAOSZKKZFA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)/C(=N/O)/N)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.